Edetate tripotassium

概要

説明

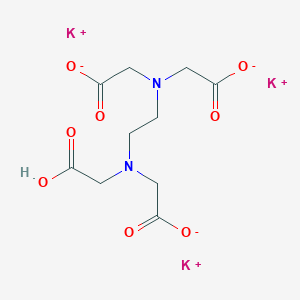

Edetate tripotassium, also known as EDTA tripotassium salt, is a chelating agent used for heavy metal toxicity . It is in the chelating class of drugs . This compound is used in many different industries to remove toxic metal ions .

Synthesis Analysis

Edetate tripotassium is synthesized from ethylenediaminetetraacetic acid (EDTA), which was first synthesized in the mid-1930s . As a pharmacologic agent, EDTA is used as calcium disodium edetate, which prevents it from binding calcium in the body .

Molecular Structure Analysis

The molecular composition of EDTA consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . When calcium disodium edetate binds to metals, the calcium is displaced from the structure .

Chemical Reactions Analysis

Edetate tripotassium chelates divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .

Physical And Chemical Properties Analysis

Edetate tripotassium has a molecular weight of 406.51 g/mol . It is a white, water-insoluble solid widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH .

科学的研究の応用

Hematology

- Application : Edetate Tripotassium is used as an anticoagulant for assessing platelet activation on the ADVIA 120 Hematology System .

- Method : Blood from healthy controls is collected into tripotassium EDTA and stored at ambient temperature or at 4 °C. It is then analyzed between 0 and 180 min later on the ADVIA 120 .

- Results : In blood stored with tripotassium EDTA, the platelet count changed little, but the mean platelet volume (MPV) at first decreased and then increased, whereas the mean platelet component (MPC; an indicator of activation) changed in a reciprocal manner .

Biochemistry

- Application : Edetate Tripotassium is used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals .

- Method : The compound is added to the reaction mixture to chelate any heavy metal ions present, preventing them from interfering with the enzyme-catalyzed reaction .

- Results : The presence of tripotassium EDTA in the reaction mixture can improve the accuracy and reliability of enzyme-catalyzed reactions by preventing false negatives or positives caused by heavy metal ion interference .

Analytical Chemistry

- Application : Edetate Tripotassium is used as a titrating agent in complexometric titrations to determine the concentration of metal ions in a solution .

- Method : The compound is added to a solution containing an unknown concentration of metal ions. It forms complexes with the metal ions, which can then be titrated using a suitable indicator .

- Results : The volume of tripotassium EDTA solution required to reach the endpoint of the titration can be used to calculate the concentration of metal ions in the original solution .

Textiles and Paper Industry

- Application : In the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

- Method : The compound is added to the dyeing process to bind any metal ions present, preventing them from interfering with the color of the dyed products .

- Results : The use of tripotassium EDTA in the textile industry can improve the quality and consistency of dyed products by preventing color modification due to metal ion impurities .

Biochemistry and Molecular Biology

- Application : In biochemistry and molecular biology, ion depletion is commonly used to deactivate metal-dependent enzymes .

- Method : The compound is added to the reaction mixture to chelate any heavy metal ions present, preventing them from interfering with the enzyme-catalyzed reaction .

- Results : The presence of tripotassium EDTA in the reaction mixture can improve the accuracy and reliability of enzyme-catalyzed reactions by preventing false negatives or positives caused by heavy metal ion interference .

Cosmetic Formulations

- Application : It is utilized to check the safety of ethylenediaminetetraacetic acid and hydroxyethyenediaminetriacetic acid ingredients in cosmetic formulations .

- Method : The compound is added to cosmetic formulations to bind any heavy metal ions present, preventing them from causing any potential harm .

- Results : The use of tripotassium EDTA in cosmetic formulations can improve the safety of the products by preventing potential harm caused by heavy metal ions .

Laboratory Applications

- Application : In the laboratory, EDTA is widely used for scavenging metal ions .

- Method : In biochemistry and molecular biology, ion depletion is commonly used to deactivate metal-dependent enzymes .

- Results : This method is either used as an assay for their reactivity or to suppress damage to DNA, proteins, and polysaccharides .

Environmental Science

- Application : It is used in environmental science where it helps in the determination of metal concentration in soil samples .

- Method : The compound is added to soil samples and the resulting solution is analyzed for metal content .

- Results : The use of tripotassium EDTA in environmental science can improve the accuracy of determining metal concentration in soil samples .

Medicine

- Application : It is used in medicine as a chelating agent to bind and remove heavy metals and toxins from the body .

- Method : The compound is administered to patients with heavy metal poisoning .

- Results : The use of tripotassium EDTA in medicine can improve patient outcomes by effectively removing heavy metals and toxins from the body .

Safety And Hazards

将来の方向性

The promising chelating abilities of low tEDTA concentrations could be exploited to inhibit encrustation and blockage of indwelling catheters . The fundamental research presented will inform our future development of an effective tEDTA-eluting catheter coating aimed at preventing catheter encrustation .

特性

IUPAC Name |

tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXEMANQYHCFX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13K3N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058324 | |

| Record name | EDTA, tripotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Odorless; [Alfa Aesar MSDS] | |

| Record name | Tripotassium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Edetate tripotassium | |

CAS RN |

17572-97-3 | |

| Record name | Edetate tripotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EDTA, tripotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hydrogen ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRIPOTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIA5203U1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

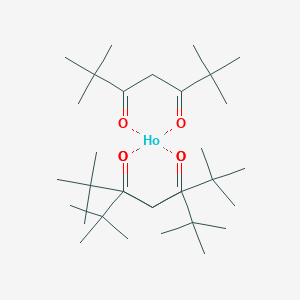

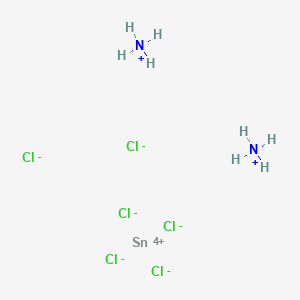

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)